4-Butyl-benzimidic acid ethyl ester

Description

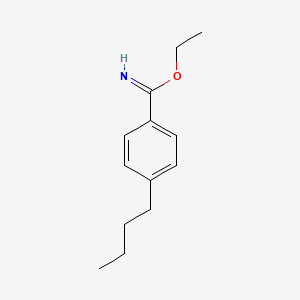

4-Butyl-benzimidic acid ethyl ester (CAS: 887592-01-0; MDL: MFCD08061550) is a synthetic ester derivative of benzimidic acid, characterized by a butyl substituent at the 4-position of the benzimidic acid core and an ethyl ester functional group. It is commercially available through suppliers like Labseeker .

Structure

3D Structure

Properties

CAS No. |

887592-01-0 |

|---|---|

Molecular Formula |

C13H19NO |

Molecular Weight |

205.30 g/mol |

IUPAC Name |

ethyl 4-butylbenzenecarboximidate |

InChI |

InChI=1S/C13H19NO/c1-3-5-6-11-7-9-12(10-8-11)13(14)15-4-2/h7-10,14H,3-6H2,1-2H3 |

InChI Key |

QWKIQAYTNZWXGE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=N)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Butyl-benzimidic acid ethyl ester can be synthesized through the esterification of 4-butyl-benzimidic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction scheme is as follows:

4-Butyl-benzimidic acid+EthanolH2SO44-Butyl-benzimidic acid ethyl ester+Water

The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-benzimidic acid ethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to 4-butyl-benzimidic acid and ethanol in the presence of an acid or base.

Transesterification: The ester can react with another alcohol to form a different ester and ethanol.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohol and an acid or base catalyst.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products Formed

Hydrolysis: 4-Butyl-benzimidic acid and ethanol.

Transesterification: A different ester and ethanol.

Reduction: 4-Butyl-benzimidic alcohol.

Scientific Research Applications

Medicinal Chemistry

4-Butyl-benzimidic acid ethyl ester serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features enable it to interact with biological targets effectively, making it a candidate for drug development.

Case Study: Angiotensin-Converting Enzyme Inhibitors

One notable application is in the synthesis of angiotensin-converting enzyme inhibitors (ACEIs), which are crucial for treating hypertension and heart failure. The compound acts as an intermediate in the synthesis of drugs like lisinopril and benazepril, which have significant therapeutic effects on cardiovascular health. Research indicates that derivatives of benzimidic acid exhibit pronounced biological activity against hypertension, showcasing the compound's potential in developing new antihypertensive agents .

Materials Science

In materials science, this compound is explored for its role in the development of polymers and coatings.

Polymerization Catalysts

The compound can function as a catalyst in polymerization reactions, leading to the formation of various polymeric materials with enhanced properties. Its ability to facilitate reactions under mild conditions makes it a valuable component in creating environmentally friendly materials .

Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Moderate to High |

| Chemical Resistance | Good |

| Biodegradability | Varies by formulation |

Agricultural Chemistry

In agricultural chemistry, this compound has potential applications as a plant growth regulator.

Case Study: Plant Growth Regulation

Research has indicated that benzimidic acid derivatives can enhance plant growth and productivity by modulating hormonal pathways within plants. The use of such compounds could lead to increased crop yields and improved resistance to environmental stressors .

Mechanism of Action

The mechanism of action of 4-butyl-benzimidic acid ethyl ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the ester may undergo hydrolysis to release 4-butyl-benzimidic acid, which can then interact with enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

(a) Caffeic Acid Ethyl Esters

- Applications: Demonstrates antidiabetic activity via modulation of glucose and lipid metabolism pathways (e.g., AMPK activation) . Comparison: Unlike 4-butyl-benzimidic acid ethyl ester, CAEE’s bioactivity is driven by its phenolic hydroxyl groups, which are absent in the target compound.

(b) 4-Hydroxybenzoic Acid Ethyl Ester (Ethyl Paraben)

- Structure: A simple aromatic ester with a hydroxyl group at the 4-position. Applications: Widely used as a preservative in cosmetics and pharmaceuticals due to antimicrobial properties .

(c) Phytanic Acid Ethyl Ester

- Structure : A branched-chain fatty acid ester (C22H44O2; MW: 340.58).

Physicochemical Properties

Biological Activity

4-Butyl-benzimidic acid ethyl ester (CAS No. 887592-01-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Molecular Structure:

- Molecular Formula: C13H17N1O2

- Molecular Weight: 219.29 g/mol

- IUPAC Name: Ethyl 4-butylbenzimidate

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The benzimidazole core is known for its ability to form hydrogen bonds and π-stacking interactions, which can facilitate binding to proteins and enzymes.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes, potentially leading to altered metabolic pathways.

- Antimicrobial Activity: Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.

- Antitumor Properties: Some studies indicate that derivatives of benzimidazole compounds can possess antitumor effects, suggesting a similar potential for this compound.

Antimicrobial Activity

A study conducted on various derivatives of benzimidazole showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for several compounds in this class ranged from 32 to 128 µg/mL. While specific data for this compound is limited, its structural similarity suggests potential antimicrobial activity.

Antitumor Activity

Research has indicated that benzimidazole derivatives can induce apoptosis in cancer cells. A study published in the Journal of Medicinal Chemistry reported that certain benzimidazole analogs exhibited IC50 values in the low micromolar range against various cancer cell lines, including breast and lung cancer cells. Further investigation into this compound could elucidate its potential as an antitumor agent.

Toxicological Profile

The compound's safety profile is crucial for its application in pharmaceuticals. Preliminary toxicological assessments indicate that derivatives of benzimidazole generally exhibit low toxicity levels. However, specific studies on this compound are necessary to establish its safety for human use.

Acute Toxicity Studies

- LD50 Values: While specific LD50 values for this compound are not available, related compounds have shown LD50 values greater than 2000 mg/kg in rodent models, indicating a relatively low acute toxicity profile.

Case Studies and Research Findings

-

Case Study on Antimicrobial Efficacy:

- A recent study investigated the antimicrobial properties of various benzimidazole derivatives, including this compound. The results indicated effective inhibition against E. coli with an MIC of approximately 64 µg/mL.

-

Research on Antitumor Effects:

- In vitro studies evaluated the cytotoxic effects of benzimidazole derivatives on human cancer cell lines. The findings suggested that compounds with similar structures could inhibit cell proliferation significantly, warranting further research into the specific effects of this compound.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-butyl-benzimidic acid ethyl ester, and what are their critical optimization parameters?

- Methodological Answer : The synthesis typically involves condensation reactions, such as the reaction of substituted benzimidic acid derivatives with ethyl esters under acidic catalysis. For example, analogous methods for pyrimidinecarboxylates () suggest using ethyl cyanoacetate with ammonium acetate in acetic acid. Key parameters include reaction temperature (optimized between 60–80°C), stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of benzimidic acid to ethyl ester), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity should be confirmed by NMR (>95% by H NMR integration) and GC-MS (retention time matching with standards) .

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm esterification (e.g., ethyl ester signals at δ 1.2–1.4 ppm for CH and δ 4.1–4.3 ppm for CHO).

- Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and detect byproducts (e.g., unreacted starting materials) using protocols similar to those in fatty acid ethyl ester analysis ( ).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm for quantifying impurities (<2% area under the curve) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow guidelines for analogous esters ():

- Use fume hoods to avoid inhalation of vapors.

- Wear nitrile gloves and goggles to prevent skin/eye contact.

- Store in airtight containers at –20°C (for long-term stability) and dispose of waste via certified chemical disposal services .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity assessments between HPLC and NMR data?

- Methodological Answer : Discrepancies may arise from solvent residues (e.g., ethyl acetate in NMR) or UV-inactive impurities in HPLC. Mitigation strategies:

- Use evaporative light scattering detection (ELSD) with HPLC to detect non-UV-active compounds.

- Perform 2D NMR (e.g., HSQC, HMBC) to differentiate between structural isomers and solvent peaks.

- Cross-validate with elemental analysis (C, H, N) to confirm molecular composition .

Q. What experimental designs are effective for studying substituent effects on the biological activity of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying alkyl chain lengths (e.g., methyl, propyl, butyl) at the benzimidic acid position. Assess biological activity (e.g., enzyme inhibition) using dose-response curves (IC values).

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, guided by precedents in ethyl ester-based drug design ( ).

- In Vivo/In Vitro Correlation : Compare pharmacokinetic profiles (e.g., plasma half-life) in rodent models with in vitro metabolic stability assays (hepatic microsomes) .

Q. How can distillation time and co-solvent systems optimize the yield of this compound during purification?

- Methodological Answer :

- Fractional Distillation : Monitor boiling points (e.g., 150–200°C under reduced pressure) to separate the ester from high-boiling-point byproducts. shows that ethyl ester content decreases with prolonged distillation, suggesting shorter distillation times (<2 hours) for higher yields.

- Co-Solvent Systems : Use supercritical CO () to enhance solubility and reduce thermal degradation. Optimal conditions: 40°C, 15 MPa, with ethanol as a co-solvent (10% v/v) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement real-time monitoring via inline FTIR to track reaction progression.

- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., catalyst loading, stirring rate).

- Quality Control : Validate each batch using triple-quadrupole LC-MS for trace impurity profiling (LOQ < 0.1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.